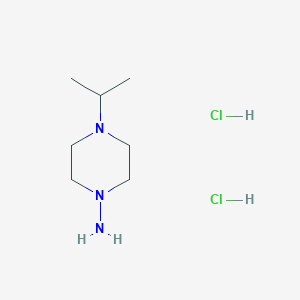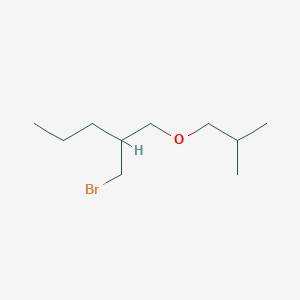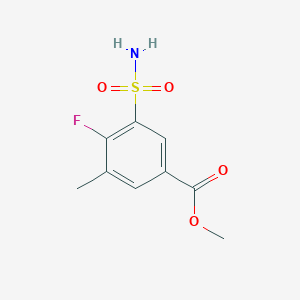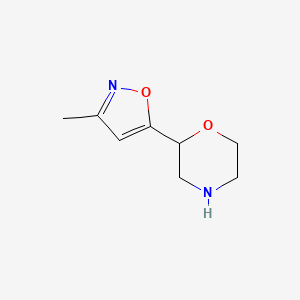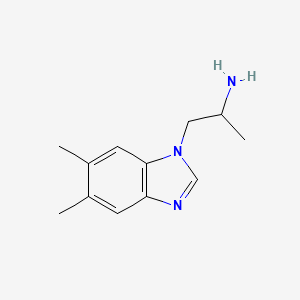![molecular formula C8H7BrO2 B15309256 5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
5-Bromo-4-methylbenzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C8H7BrO2 It is a brominated derivative of benzo[d][1,3]dioxole, featuring a bromine atom at the 5-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylbenzo[d][1,3]dioxole typically involves the bromination of 4-methylbenzo[d][1,3]dioxole. One common method is to react 4-methylbenzo[d][1,3]dioxole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom at the 5-position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methylbenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-methylbenzo[d][1,3]dioxole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: this compound-2-carboxylic acid.
Reduction: 4-Methylbenzo[d][1,3]dioxole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-methylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxole ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the methyl group at the 4-position.
5-Bromo-6-chlorobenzo[d][1,3]dioxole: Contains an additional chlorine atom at the 6-position.
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate: Features a carboxylate group instead of a methyl group.
Uniqueness
5-Bromo-4-methylbenzo[d][1,3]dioxole is unique due to the presence of both a bromine atom and a methyl group on the dioxole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H7BrO2 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C8H7BrO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4H2,1H3 |
Clave InChI |
PUSAAKUITLSFMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)



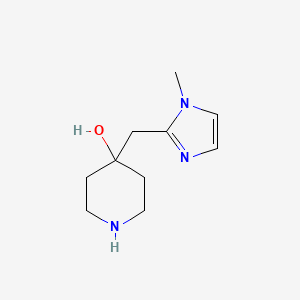
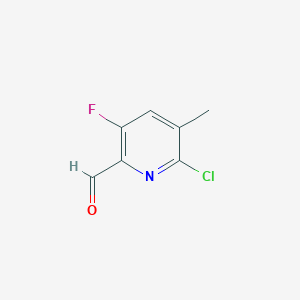
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)

